molecular formula C14H14N2O2S B14100404 N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B14100404
M. Wt: 274.34 g/mol
InChI Key: DGTSIKKZQXAVMH-GDNBJRDFSA-N
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Description

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • 2-hydroxy-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide

Uniqueness

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both the hydroxyphenyl and thiophene groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, which are not observed in similar compounds .

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2O2S/c1-10(12-6-2-3-7-13(12)17)15-16-14(18)9-11-5-4-8-19-11/h2-8,17H,9H2,1H3,(H,16,18)/b15-10-

InChI Key

DGTSIKKZQXAVMH-GDNBJRDFSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=CS1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC=C2O

Origin of Product

United States

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